2-(2-methoxy-4-methylphenyl)acetic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. vedantu.com This structural feature imparts a unique combination of properties, blending the characteristics of both an acid and an aromatic compound. vedantu.com Generally, these compounds are crystalline solids with relatively high melting points. slideshare.net
The acidity of aromatic carboxylic acids is typically greater than that of their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which stabilizes the carboxylate anion through resonance. vedantu.com The carboxyl group itself is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions, making such reactions less facile than in unsubstituted benzene (B151609). britannica.com
The reactions of aromatic carboxylic acids are diverse and crucial in organic synthesis. numberanalytics.com They can undergo reactions at the carboxyl group, such as esterification, formation of amides, and conversion to acid anhydrides. numberanalytics.com Decarboxylation, the removal of the carboxyl group as carbon dioxide, can also be achieved under certain conditions. numberanalytics.com Given its structure, 2-(2-methoxy-4-methylphenyl)acetic acid is expected to exhibit these characteristic reactions, influenced by the electronic effects of the methoxy (B1213986) and methyl groups on the phenyl ring.
Research Significance and Academic Trajectory of this compound
The academic trajectory of this compound appears to be that of a specialized chemical intermediate rather than a widely studied compound with a vast body of dedicated literature. Its significance is primarily derived from its structural relationship to other phenylacetic acid derivatives that are important in medicinal chemistry and as plant growth regulators. chemicalbook.com Phenylacetic acids, in general, serve as valuable building blocks in the synthesis of more complex molecules. mdpi.com For instance, related methoxyphenylacetic acids are recognized as important fine chemical intermediates for the production of agrochemicals and pharmaceuticals. google.com
The research focus on this specific compound is not extensive, as indicated by the limited number of publications centered solely on its synthesis or application. However, its chemical structure is available in databases like PubChem, which provides fundamental physicochemical data. nih.gov
Below is a table of computed properties for this compound.
| Property | Value |
| Molecular Weight | 180.2 g/mol |
| Molecular Formula | C10H12O3 |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 180.078644251 |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 13 |
| Complexity | 212 |
This data is sourced from the PubChem database. nih.gov
Properties
CAS No. |
13721-18-1 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methoxy 4 Methylphenyl Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-(2-methoxy-4-methylphenyl)acetic acid suggests several logical disconnections to identify plausible starting materials. The most direct approach involves disconnecting the C-C bond between the phenyl ring and the acetic acid moiety, leading back to a 2-methoxy-4-methylphenyl synthon and a two-carbon synthon. This can be achieved through functional group interconversion of the carboxylic acid to a nitrile or an ester.
Another key disconnection strategy targets the bond between the benzylic carbon and the carboxyl group. This suggests a carbonylation or carboxylation reaction of a suitable precursor, such as a benzyl (B1604629) halide or an organometallic reagent. Furthermore, a multi-step approach can be envisioned by disconnecting the methoxy (B1213986) or methyl groups, leading back to more fundamental aromatic precursors that can be functionalized in a stepwise manner.
Classical and Contemporary Synthesis Routes to this compound
Alkylation-Based Approaches
A prominent alkylation-based approach for the synthesis of this compound involves the preparation and subsequent hydrolysis of 2-(2-methoxy-4-methylphenyl)acetonitrile (B7964850). patsnap.comuni.lu This method is advantageous as the nitrile group can be readily converted to a carboxylic acid under acidic or basic conditions.
The synthesis of the key intermediate, 2-(2-methoxy-4-methylphenyl)acetonitrile, can be accomplished from the commercially available 2-(chloromethyl)-1-methoxy-4-methylbenzene (B1608580). sigmaaldrich.com The reaction proceeds via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.
A representative reaction scheme is as follows:
Starting Material: 2-(chloromethyl)-1-methoxy-4-methylbenzene
Reagent: Sodium cyanide (NaCN)
Solvent: A polar aprotic solvent like DMSO or DMF
Product: 2-(2-methoxy-4-methylphenyl)acetonitrile
Subsequent Step: Hydrolysis of the nitrile with an acid (e.g., H₂SO₄) or a base (e.g., NaOH) to yield this compound. orgsyn.org
Carbonylation and Carboxylation Strategies
Carbonylation and carboxylation reactions provide a direct method for introducing the acetic acid moiety onto the aromatic ring system. One such strategy involves the palladium-catalyzed carbonylation of a corresponding aryl halide. nih.gov For instance, 2-bromo-1-methoxy-4-methylbenzene can be subjected to carbonylation with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile.
A plausible synthetic route is:
Bromination: Bromination of 1-methoxy-4-methylbenzene at the ortho position to the methoxy group to yield 2-bromo-1-methoxy-4-methylbenzene.
Palladium-Catalyzed Carbonylation: Reaction of the aryl bromide with carbon monoxide and a suitable reagent to form the carboxylic acid derivative.
Alternatively, carboxylation of a Grignard reagent can be employed. This would involve the formation of 2-methoxy-4-methylbenzyl magnesium chloride from 2-(chloromethyl)-1-methoxy-4-methylbenzene, followed by reaction with carbon dioxide and subsequent acidic workup to furnish the desired acid.
Multi-Step Conversions from Substituted Aromatic Precursors
The synthesis of this compound can be achieved through multi-step sequences starting from readily available substituted phenols or toluenes. A notable example is the synthesis starting from 3,4-dimethylphenol. patsnap.com This process involves a series of reactions including methylation, oxidation, a Witting reaction, alkene ether hydrolysis, oximation, and finally dehydration to yield 2-(4-methoxy-2-methylphenyl)acetonitrile, which is then hydrolyzed to the final product. patsnap.com
Other classical named reactions can also be adapted for this synthesis. The Willgerodt-Kindler reaction offers a pathway from 2-methoxy-4-methylacetophenone. wikipedia.orgorganic-chemistry.orgznaturforsch.com This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine (B109124), to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid.
The Arndt-Eistert homologation provides another route, starting from 2-methoxy-4-methylbenzoic acid. organic-chemistry.orgwikipedia.orgambeed.com This sequence involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement in the presence of a silver catalyst and water yields the homologated this compound. nrochemistry.com
Another potential, though less common, approach is the Darzens condensation . organic-chemistry.org This would involve the reaction of 2-methoxy-4-methylbenzaldehyde (B112801) with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent saponification and decarboxylation could potentially yield the desired acetic acid derivative, although this route may be more complex and less efficient than others.
Advanced Catalytic Systems in the Synthesis of this compound
Transition Metal-Catalyzed Transformations
Modern organic synthesis heavily relies on transition metal catalysis to achieve efficient and selective transformations. In the context of synthesizing this compound, palladium-catalyzed reactions are particularly relevant.
As mentioned in the carbonylation strategies, the palladium-catalyzed carbonylation of 2-bromo-1-methoxy-4-methylbenzene is a powerful method. nih.gov The choice of ligand for the palladium catalyst is crucial for the success of this reaction. Bidentate phosphine (B1218219) ligands, such as Xantphos, have been shown to be effective in promoting the carbonylation of aryl bromides at atmospheric pressure of carbon monoxide. nih.gov
The general catalytic cycle for such a reaction involves:
Oxidative addition of the aryl bromide to the Pd(0) complex.
Coordination of carbon monoxide.
Migratory insertion of CO into the Pd-aryl bond to form a Pd-acyl complex.
Reaction with a nucleophile (e.g., water or an alcohol) to generate the carboxylic acid or ester and regenerate the Pd(0) catalyst.
The use of such catalytic systems offers a more direct and potentially more environmentally benign route compared to some of the classical stoichiometric methods.
Below is an interactive data table summarizing the key synthetic methodologies discussed:
| Synthetic Route | Key Precursor | Key Reagents/Catalysts | Intermediate(s) | Reference |
| Alkylation-Based | 2-(chloromethyl)-1-methoxy-4-methylbenzene | NaCN, H₂SO₄/NaOH | 2-(2-methoxy-4-methylphenyl)acetonitrile | patsnap.comsigmaaldrich.comorgsyn.org |
| Carbonylation | 2-bromo-1-methoxy-4-methylbenzene | CO, Pd catalyst (e.g., with Xantphos ligand) | Pd-acyl complex | nih.gov |
| Multi-step (from phenol) | 3,4-dimethylphenol | Multi-step sequence | 2-(4-methoxy-2-methylphenyl)acetonitrile | patsnap.com |
| Willgerodt-Kindler | 2-methoxy-4-methylacetophenone | Sulfur, morpholine | Thioamide | wikipedia.orgorganic-chemistry.orgznaturforsch.com |
| Arndt-Eistert Homologation | 2-methoxy-4-methylbenzoic acid | Diazomethane, Ag₂O | Diazoketone, ketene | organic-chemistry.orgwikipedia.orgambeed.comnrochemistry.com |
Organocatalytic Applications
Organocatalysis employs small organic molecules to accelerate chemical reactions. While it has emerged as a powerful tool in asymmetric synthesis for creating chiral molecules, its application to the direct synthesis of an achiral compound like this compound is not a primary area of research. Studies in organocatalysis have successfully synthesized optically active aryllactic acid derivatives and other complex bioactive molecules. researchgate.netdntb.gov.ua However, the literature does not currently feature specific organocatalytic methods for the straightforward preparation of simple arylalkanoic acids such as this compound.
Stereoselective Synthesis of Enantiopure this compound (if applicable)
The principles of stereoselective synthesis, including the use of chiral auxiliaries and asymmetric catalysis, are not applicable to the synthesis of this compound. The target molecule is achiral because the alpha-carbon of the acetic acid moiety is bonded to two hydrogen atoms, meaning it does not constitute a stereogenic center.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is famously used in the synthesis of 2-arylpropionic acids (profens), such as ibuprofen (B1674241) and naproxen, where the alpha-carbon is a stereocenter. scilit.compharmacy180.com Chiral oxazolidinones, for example, can be attached to a carboxylic acid precursor, and their inherent chirality blocks one face of the resulting enolate from an incoming electrophile, leading to a diastereoselective alkylation. scilit.comresearchgate.net Since this compound lacks a stereocenter at the alpha-position, such methods are unnecessary for its synthesis.
Asymmetric Catalysis for Enantiomeric Control
Asymmetric catalysis involves using a chiral catalyst to create a chiral product from an achiral or racemic substrate. This is another cornerstone of modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals. scilit.com Similar to the use of chiral auxiliaries, this approach is only relevant when the target molecule possesses chirality. As this compound is achiral, there is no requirement for enantiomeric control during its synthesis.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and use more sustainable materials. These principles can be applied to the proposed syntheses of this compound.
Solvent-Free Reactions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The Willgerodt-Kindler reaction, a plausible route to this compound, has been successfully modified to proceed under solvent-free conditions. cdnsciencepub.comresearchgate.netresearchgate.net In some variations, the neat mixture of the starting ketone, amine, and sulfur is heated, potentially with the aid of infrared energy, to drive the reaction. cdnsciencepub.comresearchgate.net This approach significantly reduces solvent waste and can simplify product purification. researchgate.net
Atom Economy and Reaction Efficiency
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A higher atom economy signifies a more efficient and less wasteful process. libretexts.orgrsc.org Below is a theoretical analysis of the atom economy for the two primary synthetic routes to this compound.
Route 2: Willgerodt-Kindler Reaction and Hydrolysis This is a two-step process. Step A: C₁₀H₁₂O + C₄H₉NO + 2S → C₁₄H₁₉NO₂S + H₂S (Ketone + Morpholine + Sulfur → Thiomorpholide + Hydrogen Sulfide) Step B: C₁₄H₁₉NO₂S + 2H₂O → C₁₀H₁₂O₃ + C₄H₉NO + H₂S (Thiomorpholide + Water → Carboxylic Acid + Morpholine + Hydrogen Sulfide)
| Synthetic Route | Formula of Desired Product | Molar Mass of Desired Product (g/mol) | Sum of Molar Masses of All Reactants (g/mol) | Atom Economy (%) |
|---|---|---|---|---|
| Nitrile Hydrolysis | C₁₀H₁₂O₃ | 180.20 | 161.20 (Nitrile) + 36.04 (2 x Water) = 197.24 | 91.4% |
| Willgerodt-Kindler (Overall) | C₁₀H₁₂O₃ | 180.20 | 164.20 (Ketone) + 64.14 (2 x Sulfur) + 36.04 (2 x Water) = 264.38 | 68.2% |
Note: Calculations are based on the main reactants required for the transformation. Catalysts and regenerated reagents are not included in the final calculation per convention. youtube.com
From this analysis, the nitrile hydrolysis route demonstrates a significantly higher theoretical atom economy, making it a more efficient process from a green chemistry perspective.
Reaction Mechanism Elucidation in this compound Synthesis
The formation of this compound typically proceeds through multi-step reaction sequences. Understanding the intricate details of these pathways allows for precise control over the reaction, leading to higher yields and purity. The two primary and most studied methodologies for synthesizing phenylacetic acids, and by extension the title compound, are the hydrolysis of a corresponding nitrile precursor and the Willgerodt-Kindler reaction of an appropriate acetophenone (B1666503).
The synthesis of this compound can be effectively achieved via the hydrolysis of 2-(2-methoxy-4-methylphenyl)acetonitrile. This process can be catalyzed by either acid or base, with each pathway involving distinct mechanistic steps.
Acid-Catalyzed Hydrolysis of 2-(2-methoxy-4-methylphenyl)acetonitrile:
The acid-catalyzed hydrolysis proceeds in two main stages. wikipedia.org
Formation of the Amide Intermediate: The reaction is initiated by the protonation of the nitrile nitrogen atom by a strong acid, such as hydrochloric acid (HCl). This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule. The resulting intermediate undergoes deprotonation to form a tautomer, the amide. Specifically for 2-(2-methoxy-4-methylphenyl)acetonitrile, this first stage yields 2-(2-methoxy-4-methylphenyl)acetamide. wikipedia.orgwhiterose.ac.uk
Hydrolysis of the Amide: The newly formed amide is then hydrolyzed to the carboxylic acid. The carbonyl oxygen of the amide is protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of an ammonium (B1175870) ion (NH₄⁺), yields the final product, this compound. Under acidic conditions, the final product is the free carboxylic acid.
Base-Catalyzed Hydrolysis of 2-(2-methoxy-4-methylphenyl)acetonitrile:
Similarly, the base-catalyzed pathway also involves a two-step sequence. researchgate.net
Formation of the Amide Intermediate: A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon of the nitrile group in 2-(2-methoxy-4-methylphenyl)acetonitrile. This addition forms an anionic intermediate which is then protonated by water to yield the 2-(2-methoxy-4-methylphenyl)acetamide intermediate. wikipedia.org
Hydrolysis of the Amide: The amide undergoes further hydrolysis under basic conditions. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an amide anion (⁻NH₂) which is subsequently protonated by water to form ammonia (B1221849) (NH₃). The other product is the carboxylate salt, in this case, sodium 2-(2-methoxy-4-methylphenyl)acetate if sodium hydroxide is used. To obtain the free carboxylic acid, a final acidification step is required.
Willgerodt-Kindler Reaction:
An alternative route to this compound starts from 2-methoxy-4-methylacetophenone. The Willgerodt-Kindler reaction is a unique process that converts an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgresearchgate.net
The mechanism of the Kindler modification, which uses an amine (like morpholine) and elemental sulfur, is generally understood as follows: libretexts.orgorganic-chemistry.org
Enamine Formation: The starting ketone, 2-methoxy-4-methylacetophenone, reacts with morpholine to form an enamine.
Thiation and Rearrangement: The enamine, acting as a nucleophile, attacks the electrophilic sulfur. A complex series of rearrangements occurs, which may involve aziridine (B145994) or thiirane (B1199164) intermediates, leading to the migration of the functional group along the carbon chain. researchgate.netic.ac.uk
Thioamide Formation: The rearrangement ultimately results in the formation of a thioamide at the terminal carbon. In this specific case, the product would be 2-(2-methoxy-4-methylphenyl)thioacetomorpholide.
Hydrolysis: The resulting thioamide is then hydrolyzed, typically under acidic or basic conditions, to yield the final product, this compound. wikipedia.org
The efficiency and outcome of these synthetic pathways are governed by both kinetic and thermodynamic factors.
Nitrile Hydrolysis:
Thermodynamics: The hydrolysis of nitriles to their corresponding carboxylic acids is a thermodynamically favorable process. Studies on the hydrolysis of related aromatic nitriles, such as benzylcyanide, have shown that the reactions proceed to completion with significant negative enthalpy changes, indicating they are exothermic. viu.caacs.org While specific data for 2-(2-methoxy-4-methylphenyl)acetonitrile is not readily available, the thermodynamic parameters are expected to be similar.
| Reactant | Product | Standard Molar Enthalpy of Reaction (ΔrHm°) (kJ/mol) |
|---|---|---|
| Benzonitrile | Benzoic acid + Ammonia | -45.9 ± 1.2 |
| Benzylcyanide | Benzeneacetic acid + Ammonia | -49.3 ± 0.6 |
| 3-Phenylpropionitrile | 3-Phenylpropanoic acid + Ammonia | -54.6 ± 0.5 |
| α-Methylbenzylcyanide | α-Methylbenzene acetic acid + Ammonia | -57.1 ± 1.1 |
The reaction rate is highly dependent on the reaction conditions (acid or base concentration, temperature) and the structure of the nitrile. The electronic nature of the substituents on the aromatic ring plays a crucial role. This can be analyzed using the Hammett equation, which relates reaction rates to substituent constants (σ). libretexts.org For the hydrolysis of substituted benzamides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. viu.ca Conversely, electron-donating groups slow the reaction. In this compound, the 2-methoxy group is electron-donating by resonance but electron-withdrawing by induction, while the 4-methyl group is electron-donating. The net effect of these groups on the reaction rate would depend on the specific reaction mechanism and conditions, but they are expected to influence the rate compared to an unsubstituted phenylacetonitrile. nih.gov
Willgerodt-Kindler Reaction:
Thermodynamics: The Willgerodt-Kindler reaction is typically performed at elevated temperatures, suggesting a significant activation energy barrier. researchgate.net Computational studies on the mechanism of the Willgerodt reaction have explored the free energies of proposed intermediates. For example, one proposed pathway involving an aziridine intermediate was calculated to have a high activation barrier (around 42.6 kcal/mol), indicating that this specific pathway might be kinetically unfavorable. ic.ac.uk This highlights the complexity of the reaction's energy landscape and the importance of finding pathways with lower activation energies.
Kinetics: The kinetics of the Willgerodt-Kindler reaction are complex due to its multi-step nature and often heterogeneous conditions. scispace.com The reaction rate is influenced by several variables, including the amounts of sulfur and amine, reaction temperature, and even the particle size of the sulfur. Optimization studies on substituted acetophenones have shown that these variables and their interactions significantly impact the yield. scispace.com
| Variable | Description | Significance |
|---|---|---|
| x₁ | Amount of sulfur | Strong influence on yield |
| x₂ | Amount of morpholine | Strong influence on yield |
| x₃ | Reaction temperature | Strong influence on yield |
| x₄ | Particle size of sulfur | Less significant |
| x₅ | Stirring rate | Less significant |
The electronic effects of substituents on the starting acetophenone also play a role. Studies on a range of para-substituted acetophenones have been conducted to build models that can predict optimal reaction conditions based on substituent parameters. scispace.com For 2-methoxy-4-methylacetophenone, the electron-donating nature of both the methoxy and methyl groups would influence the initial enamine formation and the subsequent rearrangement steps.
Chemical Reactivity and Transformations of 2 2 Methoxy 4 Methylphenyl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
Esterification Reactions and Derivatives
2-(2-methoxy-4-methylphenyl)acetic acid can be converted to its corresponding esters through reaction with various alcohols. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). pearson.comlibretexts.org This is a reversible equilibrium-driven process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing the water formed during the reaction. pearson.com
For instance, the reaction with ethanol (B145695) produces ethyl 2-(2-methoxy-4-methylphenyl)acetate. The general reaction is as follows:
C₉H₁₀O₃ + R-OH ⇌ C₉H₉O₂(OR) + H₂O
The table below illustrates potential ester derivatives that can be synthesized from this compound.
| Alcohol (R-OH) | Ester Product Name |
| Methanol (B129727) | Methyl 2-(2-methoxy-4-methylphenyl)acetate |
| Ethanol | Ethyl 2-(2-methoxy-4-methylphenyl)acetate |
| Propan-1-ol | Propyl 2-(2-methoxy-4-methylphenyl)acetate |
| Benzyl (B1604629) alcohol | Benzyl 2-(2-methoxy-4-methylphenyl)acetate |
Amide Formation and Peptide Coupling Strategies
Amide synthesis is a fundamental transformation of carboxylic acids, widely employed in medicinal chemistry. hepatochem.com Direct reaction of this compound with an amine is generally inefficient as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". hepatochem.com
A common approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine.
Alternatively, a plethora of coupling reagents can facilitate direct amide bond formation under milder conditions. nih.gov These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization. peptide.comchemistrysteps.com Other highly efficient reagents include aminium/uronium salts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govpeptide.com
The table below shows examples of amides derived from this compound.
| Amine (R-NH₂) | Amide Product Name |
| Ammonia (B1221849) | 2-(2-methoxy-4-methylphenyl)acetamide |
| Aniline | N-phenyl-2-(2-methoxy-4-methylphenyl)acetamide |
| Diethylamine | N,N-diethyl-2-(2-methoxy-4-methylphenyl)acetamide |
| Glycine methyl ester | Methyl 2-((2-(2-methoxy-4-methylphenyl)acetyl)amino)acetate |
Reduction to Alcohols and Aldehydes
The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.orgdocbrown.info The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in a dry ether solvent. docbrown.infoquora.commasterorganicchemistry.com The reaction proceeds to yield 2-(2-methoxy-4-methylphenyl)ethanol after an aqueous workup.
C₉H₁₀O₃ + [H] → C₉H₁₂O₂
Reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. Therefore, this conversion cannot typically be stopped at the aldehyde stage using strong reducing agents like LiAlH₄. libretexts.org It requires indirect methods, such as converting the carboxylic acid to a derivative (like an acyl chloride or ester) and then using a less reactive, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is substituted with three groups: the acetic acid side chain at position C1, a methoxy (B1213986) group (-OCH₃) at C2, and a methyl group (-CH₃) at C4. Both the methoxy and methyl groups are electron-donating groups (EDGs) that activate the ring towards electrophilic aromatic substitution (EAS). studyrocket.co.ukmasterorganicchemistry.comlumenlearning.com
The methoxy group is a strong activating group, directing incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself. libretexts.orgorganicchemistrytutor.com The methyl group is a weaker activating group, also directing to its ortho (C3, C5) and para (C6) positions. libretexts.org The directing effects of these two groups are reinforcing, both strongly favoring substitution at the C3 and C5 positions. openstax.orglibretexts.org Substitution at C6 is sterically hindered by the adjacent acetic acid group and less electronically favored. Therefore, electrophilic attack is predicted to occur predominantly at positions 3 and 5.
Halogenation Reactions
Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (Cl, Br, or I). This reaction is typically carried out by treating the aromatic compound with the halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination. libretexts.org Given the activated nature of the ring, reactions may proceed readily.
The expected major products would be 2-(3-halo-2-methoxy-4-methylphenyl)acetic acid and 2-(5-halo-2-methoxy-4-methylphenyl)acetic acid.
| Reagents | Predicted Major Products |
| Cl₂ / FeCl₃ | 2-(3-chloro-2-methoxy-4-methylphenyl)acetic acid and 2-(5-chloro-2-methoxy-4-methylphenyl)acetic acid |
| Br₂ / FeBr₃ | 2-(3-bromo-2-methoxy-4-methylphenyl)acetic acid and 2-(5-bromo-2-methoxy-4-methylphenyl)acetic acid |
Nitration and Sulfonation
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). Due to the activating groups present, the reaction is expected to be rapid. masterorganicchemistry.commsu.edu The nitro group will be directed to the C3 and C5 positions, yielding a mixture of 2-(2-methoxy-4-methyl-3-nitrophenyl)acetic acid and 2-(2-methoxy-4-methyl-5-nitrophenyl)acetic acid.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This is typically accomplished by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). youtube.comwikipedia.orgchemistrysteps.com The electrophile is believed to be SO₃ or protonated SO₃. chemistrysteps.comjove.com This reaction is reversible. wikipedia.orgchemistrysteps.com The sulfonic acid group would be introduced at the C3 and C5 positions, forming 2-methoxy-4-methyl-3-(sulfomethyl)phenylacetic acid and 2-methoxy-4-methyl-5-(sulfomethyl)phenylacetic acid.
Friedel-Crafts Alkylation/Acylation
A review of scientific literature and chemical databases did not yield specific examples of intermolecular or intramolecular Friedel-Crafts alkylation or acylation reactions involving this compound. The carboxylic acid group is deactivating, which generally makes the aromatic ring less susceptible to electrophilic substitution reactions like Friedel-Crafts. While intramolecular cyclization of phenylacetic acid derivatives is a known method for forming cyclic ketones, specific studies detailing this transformation for this compound have not been found.
Nucleophilic Reactions and Organometallic Transformations
There is no information available in the surveyed literature regarding lithium-halogen exchange reactions involving this compound. This reaction requires a halogen substituent on the aromatic ring, which the parent compound lacks. Furthermore, no studies were found that describe the synthesis of a halogenated derivative of this compound for the purpose of subsequent lithium-halogen exchange and further functionalization.
Detailed searches of chemical literature did not uncover any specific instances of palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, being performed on this compound or its derivatives. These reactions typically require an aryl halide or triflate as a coupling partner. There are no documented studies describing the conversion of this compound to a suitable derivative and its subsequent use in these cross-coupling methodologies.
Oxidative and Reductive Transformations of this compound
No research findings were located that specifically describe the selective oxidation of the side chains (either the methyl group or the acetic acid moiety) of this compound. While the oxidation of alkyl side chains on aromatic rings is a common transformation, specific conditions and outcomes for this particular compound are not documented in the available scientific literature.
There are no studies reported in the scientific literature concerning the hydrogenation of the aromatic ring of this compound. Catalytic hydrogenation of the benzene (B151609) ring to a cyclohexane derivative is a possible transformation for phenylacetic acids, but this specific reaction has not been documented for this compound.
Thermal and Photochemical Reactivity Studies
While specific experimental studies on the thermal and photochemical reactivity of this compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on analogous compounds, such as phenylacetic acid and its derivatives.
Thermal Reactivity:
The thermal decomposition of phenylacetic acid has been investigated, revealing that the primary pathway involves the homolytic cleavage of the C-C bond between the benzylic carbon and the carboxyl group. This process, studied over a temperature range of 587 to 722 °C, leads to the formation of a benzyl radical and a carboxyl radical cdnsciencepub.comcdnsciencepub.com. The carboxyl radical can subsequently decompose to carbon dioxide and a hydrogen atom. The major products observed from the pyrolysis of phenylacetic acid include carbon dioxide, carbon monoxide, dibenzyl (from the coupling of two benzyl radicals), and phenylketene cdnsciencepub.comcdnsciencepub.com.
For this compound, a similar thermal decomposition pathway is anticipated. The presence of the electron-donating methoxy and methyl groups on the phenyl ring would be expected to stabilize the resulting benzylic radical, potentially lowering the activation energy for the initial C-C bond cleavage compared to unsubstituted phenylacetic acid. The expected primary radical intermediates would be the 2-methoxy-4-methylbenzyl radical and the carboxyl radical.
Table 1: Predicted Products of Thermal Decomposition of this compound
| Reactant | Conditions | Predicted Primary Radicals | Predicted Final Products |
| This compound | High Temperature | 2-methoxy-4-methylbenzyl radical, Carboxyl radical | Carbon dioxide, Carbon monoxide, 1,2-bis(2-methoxy-4-methylphenyl)ethane, 2-methoxy-4-methylbenzaldehyde (B112801) |
Photochemical Reactivity:
The photochemical behavior of arylacetic acids often involves decarboxylation. A study on 6-methoxy-2-naphthylacetic acid, a structurally related compound, demonstrated that it undergoes photodecarboxylation when exposed to light in both aqueous and organic solvents nih.gov. This process is believed to proceed from the excited singlet state and involves the formation of a naphthalene radical cation, followed by the loss of carbon dioxide nih.gov.
By analogy, it is plausible that this compound would also undergo photochemical decarboxylation. The electron-donating methoxy group would facilitate the formation of an aryl radical cation upon photoexcitation. The subsequent loss of CO2 would generate a 2-methoxy-4-methylbenzyl radical, which could then undergo further reactions such as dimerization or oxidation.
Another potential photochemical reaction is the cleavage of the benzylic C-H bond. Benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage upon irradiation, especially in the presence of a photosensitizer masterorganicchemistry.com. This would lead to the formation of a 2-(2-methoxy-4-methylphenyl)acetyl radical.
Mechanistic Investigations of this compound Transformations
Mechanistic studies provide a deeper understanding of the reaction pathways, including the transition states and intermediates involved. While direct mechanistic investigations on this compound are scarce, insights can be drawn from related systems.
Esterification: The esterification of carboxylic acids, a common transformation, proceeds through a well-established mechanism involving a tetrahedral intermediate. For this compound, the reaction with an alcohol under acidic conditions would begin with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The transition state for the subsequent nucleophilic attack by the alcohol would involve the partial formation of a new C-O bond and the partial breaking of the carbonyl π-bond. Computational studies on similar esterification reactions have characterized the geometry and energy of these transition states masterorganicchemistry.com.
Oxidation of the Methyl Group: The oxidation of the methyl group on the aromatic ring to a carboxylic acid is another potential transformation. The mechanism of such oxidations, for instance with strong oxidizing agents like potassium permanganate, often involves the initial abstraction of a benzylic hydrogen atom to form a radical intermediate masterorganicchemistry.com. The transition state for this hydrogen abstraction step would be influenced by the stability of the forming benzylic radical, which in this case is stabilized by the phenyl ring and the methoxy group.
Decarboxylation Intermediates: As discussed in the thermal and photochemical reactivity sections, radical intermediates are key in decarboxylation reactions. In the thermal decomposition of this compound, the primary intermediates would be the 2-methoxy-4-methylbenzyl radical and the carboxyl radical . In photochemical decarboxylation, a 2-methoxy-4-methylphenylacetic acid radical cation is a likely initial intermediate nih.gov. These reactive intermediates are typically short-lived and are characterized indirectly through the analysis of the final products or by spectroscopic techniques in specialized studies.
Benzylic Bromination Intermediates: The reaction of toluenes with N-bromosuccinimide (NBS) under radical conditions leads to benzylic bromination. This reaction proceeds via a benzylic radical intermediate masterorganicchemistry.com. For this compound, reaction at the benzylic methylene (B1212753) group would proceed through a 1-(2-methoxy-4-methylphenyl)-1-carboxy radical . The stability of this radical would be influenced by the adjacent phenyl ring and carboxylic acid group.
Oxidation Intermediates: The oxidation of the methyl group on the toluene moiety likely proceeds through a series of intermediates. For example, the oxidation of substituted toluenes can yield benzaldehydes and benzoic acids as products zenodo.orgresearchgate.netncert.nic.in. In the case of this compound, the oxidation of the 4-methyl group would likely proceed through a 2-methoxy-4-(hydroxymethyl)phenylacetic acid intermediate, followed by further oxidation to 2-methoxy-4-formylphenylacetic acid and finally to 2-carboxy-5-(carboxymethyl)anisole .
Table 2: Postulated Intermediates in Transformations of this compound
| Transformation | Postulated Key Intermediate(s) |
| Thermal Decarboxylation | 2-methoxy-4-methylbenzyl radical, Carboxyl radical |
| Photochemical Decarboxylation | 2-methoxy-4-methylphenylacetic acid radical cation |
| Esterification | Tetrahedral intermediate |
| Benzylic Bromination | 1-(2-methoxy-4-methylphenyl)-1-carboxy radical |
| Oxidation of Methyl Group | 2-methoxy-4-(hydroxymethyl)phenylacetic acid, 2-methoxy-4-formylphenylacetic acid |
Derivatives and Analogs of 2 2 Methoxy 4 Methylphenyl Acetic Acid: Synthesis and Research Applications
Synthesis of Structurally Modified Analogs
The core structure of 2-(2-methoxy-4-methylphenyl)acetic acid offers three primary sites for modification: the phenyl ring, the methoxy (B1213986) and methyl groups, and the acetic acid side chain. Synthetic strategies targeting these sites allow for the creation of diverse libraries of analogs for research and development.
Modifying the substitution pattern on the phenyl ring is a common strategy to alter the electronic properties, lipophilicity, and steric profile of a molecule. Common approaches include electrophilic aromatic substitution and cross-coupling reactions.
Halogenation and Nitration: Direct halogenation or nitration of a phenylacetic acid precursor can introduce substituents at various positions, guided by the directing effects of the existing methoxy and methyl groups.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating new carbon-carbon bonds on the aromatic ring. This strategy involves preparing a halogenated (e.g., bromo- or iodo-) derivative of the phenylacetic acid scaffold, which can then be coupled with a variety of boronic acids or esters to introduce new alkyl, aryl, or heteroaryl groups. mdpi.cominventivapharma.com For instance, a synthetic route to produce complex triphenyl-substituted phenylacetic acid starts from 2,6-dibromo-4-methylaniline, highlighting how a heavily substituted ring can be constructed. mdpi.com Palladium-catalyzed carbonylation of substituted benzyl (B1604629) chlorides is another effective method for preparing various phenylacetic acid derivatives. researchgate.net
Table 1: Examples of Synthetic Strategies for Phenyl Ring Modification
| Modification Type | Reagents & Conditions | Starting Material Example | Product Example |
|---|---|---|---|
| Arylation (Suzuki Coupling) | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 3,4,5-Tribromotoluene | 3,4,5-Triphenyltoluene mdpi.com |
| Carbonylation | CO (1.5 MPa), Pd(PPh₃)₂Cl₂, TEAC, NaOH, 80°C | 2,4-Dichlorobenzyl chloride | 2,4-Dichlorophenylacetic acid researchgate.net |
Alterations of the Methoxy or Methyl Groups
The methoxy and methyl groups are key functional handles that can be chemically altered to probe their role in molecular interactions or to change the compound's properties.
O-Demethylation: The methoxy group can be converted to a hydroxyl group (a phenol) through demethylation. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) in acetic acid. nih.gov This would convert the parent compound into 2-(2-hydroxy-4-methylphenyl)acetic acid, a known metabolite and chelating agent. acs.orgguidechem.com The resulting phenol (B47542) is more polar and can act as a hydrogen bond donor, which can significantly alter biological activity.
Etherification/Alkylation: The corresponding phenol, 2-(2-hydroxy-4-methylphenyl)acetic acid, can be alkylated using various alkyl halides to generate a series of ether analogs (e.g., ethoxy, propoxy), allowing for systematic exploration of the steric and electronic requirements of this position.
Methyl Group Functionalization: The aromatic methyl group can be functionalized via radical halogenation, typically using N-Bromosuccinimide (NBS) with a radical initiator. mdpi.com This creates a benzylic bromide, a versatile intermediate that can be converted into alcohols, ethers, amines, or nitriles, providing access to a wide array of derivatives. mdpi.comresearchgate.net
The carboxylic acid is a highly versatile functional group that can be converted into numerous other functionalities, profoundly impacting the compound's acidity, polarity, and ability to act as a hydrogen bond donor or acceptor.
Amide Formation: The most common derivatization is the formation of amides through reaction with primary or secondary amines. This can be achieved using standard peptide coupling reagents (e.g., EDC, HOBt) or through direct amidation methods. Recent developments have shown that unactivated carboxylic acids can be directly converted to primary amides using urea as the nitrogen source with catalysts like Mg(NO₃)₂ or imidazole. rsc.org Borate esters such as B(OCH₂CF₃)₃ are also effective reagents for direct amidation under mild conditions. acs.org
Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters. Esters are often used to increase lipophilicity or to act as prodrugs that are later hydrolyzed in vivo to the active carboxylic acid.
Reduction: The carboxylic acid can be reduced to a primary alcohol (e.g., 2-(2-methoxy-4-methylphenyl)ethanol) using reducing agents like lithium aluminum hydride (LiAlH₄). This removes the acidic character and introduces a neutral, hydrogen-bonding group.
Conversion to Nitrile: The synthesis of phenylacetic acid analogs often proceeds through a benzyl cyanide intermediate, which is then hydrolyzed. mdpi.com Alternatively, the carboxylic acid can be converted to a primary amide and subsequently dehydrated to the nitrile.
Functionalization for Bioconjugation and Probe Development
To study the biological targets and mechanisms of action of phenylacetic acid derivatives, they are often functionalized for bioconjugation or developed into molecular probes. The carboxylic acid side chain is the ideal handle for such modifications.
The general strategy involves activating the carboxylic acid, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amino groups, such as the ε-amino group of lysine residues on proteins or amine-modified linkers, to form a stable amide bond.
This approach can be used to:
Immobilize the molecule on a solid support (e.g., agarose beads) for affinity chromatography to identify binding proteins.
Attach a fluorescent dye or a fluorophore to create a molecular probe for use in fluorescence microscopy or flow cytometry to visualize its localization within cells.
Link the molecule to a biotin tag , which can then be detected with high sensitivity using streptavidin-based assays.
Nature itself provides a template for this process. Phenylacetic acid is known to be metabolized in vivo through conjugation with various amino acids, including glutamine, glycine, and taurine, to facilitate excretion. royalsocietypublishing.org The enzymatic machinery responsible for this process, such as GH3 enzymes in plants, forms amide bonds between the phenylacetic acid and the amino acid. biorxiv.org Researchers can mimic this by synthesizing specific amino acid conjugates to serve as analytical standards or to study metabolic pathways. biorxiv.org
Research on Structure-Activity Relationships (SAR) at a Molecular Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of analogs to systematically probe how specific structural features of a molecule influence its biological activity.
By making discrete modifications to the parent structure and measuring the resulting change in a biological endpoint (e.g., enzyme inhibition, receptor binding), researchers can identify the key molecular determinants required for a specific interaction.
Role of the Phenyl Ring Substituents: The position, size, and electronic nature of substituents on the phenyl ring are critical. The Hammett equation, for example, classifies a methoxy group as an electron-donating group at the ortho and para positions but as an electron-withdrawing group at the meta position, which can influence interactions with a biological target. wikipedia.org SAR studies on benzothiazole-phenyl analogs have shown that the placement of trifluoromethyl groups at specific positions is well-tolerated by target enzymes. nih.govescholarship.org
Importance of the Acetic Acid Moiety: The carboxylic acid group is often a key pharmacophore, participating in crucial hydrogen bonding or ionic interactions with a target protein. Its spatial position relative to the phenyl ring is critical. In one study on STAT3 inhibitors, the isosteric replacement of a 4-substituted benzoic acid system with a 3-substituted phenylacetic acid led to a remarkable decrease in activity. acs.org This highlights that both the presence of the acidic group and its precise location, determined by the -(CH₂)- linker, are essential molecular determinants for activity.
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Phenylacetic Acid Analogs
| Analog Modification | Biological Target | Observed Activity Change | Implied Molecular Determinant | Reference |
|---|---|---|---|---|
| Isosteric replacement of 4-benzoic acid with 3-phenylacetic acid | STAT3 | Significant decrease in inhibitory activity | Precise positioning of the carboxylate group relative to the aromatic ring is critical for binding. | acs.org |
| Replacement of pentafluorophenyl group with less fluorinated analogs | STAT3 | Significant suppression of activity | Strong electron-withdrawing nature of the pentafluorophenyl ring is crucial for potency. | acs.org |
Through such systematic studies, a detailed map of the pharmacophore can be constructed, guiding the rational design of more potent and selective next-generation compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and gaining insights into the mechanism of action at a molecular level.
A QSAR study on a series of derivatives of this compound would involve the systematic modification of its structure and the evaluation of the biological activity of the resulting analogs. The core structure of this compound possesses several key features that can be explored through QSAR:
The Phenylacetic Acid Moiety : This is a common scaffold in medicinal chemistry, notably in non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is often crucial for binding to target enzymes or receptors.
The Methoxy Group : This electron-donating group can influence the electronic properties of the aromatic ring and can also participate in hydrogen bonding.
The Methyl Group : This hydrophobic group can impact the molecule's interaction with hydrophobic pockets in a biological target.
In a typical QSAR study, various physicochemical properties, known as molecular descriptors, are calculated for each analog. These descriptors can be broadly categorized as:
Electronic : Describing the distribution of electrons in the molecule (e.g., Hammett constants, dipole moment).
Steric : Pertaining to the size and shape of the molecule (e.g., Taft steric parameters, molecular volume).
Hydrophobic : Relating to the molecule's solubility characteristics (e.g., the partition coefficient, logP).
For instance, a QSAR analysis of 4',5-disubstituted 3-biphenylylacetic acid derivatives revealed that electronic and steric parameters were important for their anti-inflammatory activity. The study suggested that electron-withdrawing and less bulky groups at specific positions enhanced activity, while lower lipophilicity and less bulky substituents contributed to reduced toxicity .
A hypothetical QSAR model for derivatives of this compound could be developed by synthesizing analogs with variations at the methyl and methoxy positions, as well as on the acetic acid side chain. The resulting data would be statistically analyzed to derive a mathematical equation correlating the molecular descriptors with biological activity. Such a model could provide valuable insights into the structural requirements for a desired biological effect and guide the design of more potent and selective compounds.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
| Electronic | Hammett Constant (σ) | Modulates the acidity of the carboxylic acid and electronic interactions with the target. |
| Dipole Moment | Influences long-range electrostatic interactions with the biological target. | |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its fit within a binding pocket. |
| Taft Steric Parameter (Es) | Quantifies the steric bulk of substituents. | |
| Hydrophobic | Partition Coefficient (logP) | Affects the compound's ability to cross cell membranes and interact with hydrophobic regions of the target. |
This interactive table allows for the exploration of how different descriptor types could be used in a QSAR study. By understanding these relationships, researchers can rationally design new molecules with improved properties.
Role as Building Blocks in Complex Molecule Synthesis
The structural features of this compound make it a potentially valuable building block for the synthesis of more complex organic molecules, including heterocyclic systems and polycyclic aromatic compounds.
Phenylacetic acid and its derivatives are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The carboxylic acid functionality can be readily converted into other functional groups, such as esters, amides, and acid chlorides, which can then participate in cyclization reactions.
A relevant example is the synthesis of furo[3,2-h]quinoline derivatives from a substituted phenylacetic acid. In one study, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid was synthesized through a multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. This process demonstrates how a phenylacetic acid derivative can be incorporated into a complex, fused heterocyclic system mdpi.comresearchgate.net. The reaction proceeds through a series of condensation and cyclization steps to build the intricate molecular architecture mdpi.com.
Derivatives of this compound could similarly be employed in multicomponent reactions to generate novel heterocyclic scaffolds. The methoxy and methyl groups on the phenyl ring would be incorporated into the final product, potentially influencing its biological activity and physical properties.
Table 2: Potential Heterocyclic Systems from this compound Derivatives
| Heterocyclic System | Synthetic Strategy | Key Reaction |
| Oxadiazoles | Conversion of the carboxylic acid to a hydrazide, followed by cyclization with a coupling reagent. | Condensation/Cyclization |
| Thiadiazoles | Reaction of the corresponding acid hydrazide with a sulfur-containing reagent. | Thionation/Cyclization |
| Benzofurans | Intramolecular cyclization of a suitably functionalized derivative. | Cyclization |
| Quinolines | Multicomponent reactions involving the phenylacetic acid derivative as one of the starting materials. | Condensation/Cyclization |
This interactive table outlines potential synthetic pathways to various heterocyclic systems, showcasing the versatility of phenylacetic acid derivatives as synthetic precursors.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules with diverse applications in materials science, particularly in organic electronics. The synthesis of large, well-defined PAHs often relies on the use of smaller, functionalized aromatic building blocks.
A derivative of this compound could be incorporated into a larger precursor molecule through standard coupling reactions. Subsequent intramolecular cyclization, potentially promoted by strong acids or oxidizing agents, could then lead to the formation of a new aromatic ring, thus constructing a polycyclic system. The methoxy and methyl substituents would remain on the newly formed PAH, influencing its electronic properties, solubility, and solid-state packing.
Modern methods for PAH synthesis include thermolysis, flash vacuum pyrolysis, and metal-catalyzed cross-coupling reactions researchgate.net. These techniques offer milder and more efficient alternatives to traditional methods that often require harsh conditions researchgate.net. A molecule like this compound could be adapted for use in these modern synthetic approaches, further expanding its utility as a building block for complex aromatic compounds.
Advanced Analytical Methodologies for 2 2 Methoxy 4 Methylphenyl Acetic Acid Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for isolating 2-(2-methoxy-4-methylphenyl)acetic acid from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile compounds like this compound. Developing a robust HPLC method is critical for achieving accurate quantification and high-purity isolation.
Given its aromatic and acidic nature, a reverse-phase HPLC method is typically the most effective approach. Method development would involve the systematic optimization of several parameters to achieve good resolution, peak shape, and retention time. For a closely related compound, 2-methoxy-4-methylphenol, a successful separation has been achieved using a reverse-phase method, which provides a solid foundation for developing a method for the target analyte. sielc.com
A typical starting point for method development for this compound would involve a C18 stationary phase, as these are versatile and effective for retaining non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid. The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and more consistent retention. sielc.com
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that all components of a mixture are eluted in a reasonable timeframe while still providing adequate separation of the target compound from any impurities. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.
Table 1: Illustrative HPLC Method Parameters for Phenylacetic Acid Derivatives
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Effective retention of aromatic carboxylic acids. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid ensures the analyte is in its protonated form for better retention and peak shape. Acetonitrile is a common organic modifier. |
| Gradient | Start at 30% B, increase to 95% B over 20 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb well at this wavelength. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
This table presents a general method suitable for this class of compounds; specific parameters would require optimization for this compound.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a carboxylic acid, has low volatility and is thermally labile. Direct analysis by GC is therefore challenging. To make it amenable to GC analysis, a derivatization step is required to convert the carboxylic acid group into a more volatile ester, such as a methyl or ethyl ester.
Common derivatizing agents include diazomethane (B1218177) or alcohols (like methanol or ethanol) in the presence of an acid catalyst. Once derivatized, the resulting ester can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). The separation is based on the boiling points of the compounds and their interactions with the stationary phase.
GC analysis, often coupled with a mass spectrometer (GC-MS), can provide information not only on the purity of the derivatized compound but also on its molecular weight and structure through fragmentation analysis. For the related compound 2-methoxyphenylacetic acid, GC-MS analysis has been reported, indicating the utility of this technique for this class of molecules. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination (if applicable)
The specific molecule, this compound, does not possess a chiral center and is therefore achiral. As such, chiral chromatography is not applicable for its analysis. This technique is only relevant for molecules that can exist as enantiomers (non-superimposable mirror images). If a chiral center were to be introduced into the molecule through a subsequent synthetic modification, chiral HPLC would then become a critical tool for separating the resulting enantiomers and determining the enantiomeric excess (e.e.) of the product. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Spectroscopic Characterization for Structural Elucidation in Research Contexts
Spectroscopic methods are essential for the unambiguous determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Studies
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule.
Aromatic Protons: Three protons on the phenyl ring would appear as a complex multiplet or as distinct doublets and singlets in the aromatic region (typically δ 6.8-7.5 ppm). Their specific splitting pattern would confirm the 1,2,4-substitution pattern.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group would appear as a singlet at approximately δ 3.6 ppm.
Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group would give a sharp singlet, likely around δ 3.8 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group on the aromatic ring would appear as a singlet around δ 2.3 ppm.
Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad, appearing far downfield (typically δ 10-12 ppm), and it is readily exchanged with D₂O.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Carbonyl Carbon (-COOH): This carbon would be found significantly downfield, typically in the range of δ 170-180 ppm.
Aromatic Carbons: The six carbons of the benzene (B151609) ring would show distinct signals in the δ 110-160 ppm region. The carbon attached to the methoxy group would be the most downfield.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear around δ 55-60 ppm.
Methylene Carbon (-CH₂-): The methylene carbon would be expected in the range of δ 35-45 ppm.
Methyl Carbon (-CH₃): The methyl carbon on the ring would be the most upfield, typically around δ 20-25 ppm.
Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 180.20 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. uni.lu
When coupled with GC (after derivatization) or using techniques like electrospray ionization (ESI) with LC, the fragmentation pattern can be analyzed. The fragmentation of phenylacetic acid derivatives often involves characteristic losses.
Table 2: Predicted and Known Fragmentation Data for Phenylacetic Acid Derivatives
| Ion | m/z (Mass/Charge) | Interpretation | Source Example |
|---|---|---|---|
| [M]⁺ | 180 | Molecular ion of this compound. | Predicted uni.lu |
| [M-H]⁻ | 179 | Deprotonated molecular ion in negative ion mode. | Predicted uni.lu |
| [M-COOH]⁺ | 135 | Loss of the carboxylic acid group, leading to a benzyl-type cation. | Common fragmentation pathway |
| [M-CH₂COOH]⁺ | 121 | Cleavage of the bond between the ring and the acetic acid moiety. | Observed in 2-methoxyphenylacetic acid nih.gov |
| [C₇H₇]⁺ | 91 | Tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) group. | Observed in 2-methoxyphenylacetic acid nih.gov |
This table combines predicted data for the target compound and experimental data from a closely related isomer to illustrate likely fragmentation pathways.
The analysis of these fragments allows for the confirmation of structural features, such as the methoxy-substituted benzyl group. The base peak in the mass spectrum of the related 2-methoxyphenylacetic acid is m/z 91, corresponding to the stable tropylium ion, a fragmentation pathway that would also be expected for this compound. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques for identifying the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data from its isomer, 2-methoxyphenylacetic acid, key spectral features would include a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. nih.gov A sharp, strong peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be anticipated around 1700 cm⁻¹. nih.gov Additionally, C-O stretching vibrations for the ether and carboxylic acid groups would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching and bending vibrations would also be present. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly involving the aromatic ring. The benzene ring and its substituents in this compound would give rise to characteristic absorption bands in the UV region. The presence of the methoxy and alkyl groups on the phenyl ring is expected to influence the position and intensity of these absorptions. While specific data for the target compound is unavailable, related compounds like 2-methoxyphenylacetic acid show UV absorption maxima that can be used for qualitative analysis and concentration determination in solution. nih.gov
Table 1: Predicted IR and UV-Vis Spectral Data for this compound
| Analytical Technique | Predicted Feature | Approximate Wavenumber/Wavelength | Reference for Prediction |
|---|---|---|---|
| Infrared (IR) Spectroscopy | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ | nih.gov |
| C=O stretch (carboxylic acid) | ~1700 cm⁻¹ | nih.gov | |
| C-O stretch (ether & acid) | 1300-1000 cm⁻¹ | nih.gov | |
| UV-Vis Spectroscopy | π → π* transitions (aromatic) | 200-300 nm | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.
While a crystal structure for the specific title compound is not publicly documented, studies on closely related molecules offer significant insights. For instance, the crystal structure of 2-(2-methoxyphenyl)acetic acid reveals that molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net A similar hydrogen-bonding motif, creating an R2(8) ring, is observed in the crystal structure of 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov In these structures, the acetic acid moiety is significantly twisted relative to the plane of the phenyl ring. researchgate.netnih.gov It is highly probable that this compound would also exhibit such dimeric structures and a non-planar conformation in the solid state. The precise dihedral angles and packing arrangement, however, would be unique to its specific substitution pattern.
Table 2: Crystallographic Data for Structurally Related Compounds
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2-(2-methoxyphenyl)acetic acid | Orthorhombic | Pbca | Centrosymmetric hydrogen-bonded dimers | researchgate.net |
| 2-(3-bromo-4-methoxyphenyl)acetic acid | Monoclinic | P2₁/c | Centrosymmetric R2(8) hydrogen-bonded dimers | nih.gov |
| 2-Methoxy-2-phenylacetic acid | Monoclinic | P2₁/n | Helical columns linked by hydrogen bonds | researchgate.net |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures.
GC-MS and LC-MS for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a polar and non-volatile compound like this compound, derivatization to a more volatile ester (e.g., a methyl ester) is typically required before GC analysis. jppres.com Following separation, the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. For the related 2-methoxyphenylacetic acid, GC-MS data reveals characteristic fragment ions that can be used for its identification. nih.gov One would expect a similar fragmentation pattern for the title compound, with key fragments arising from the loss of the carboxylic acid group and cleavage of the ether linkage.
Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for the analysis of polar compounds as it typically does not require derivatization. rsc.org The compound can be separated from a mixture using reversed-phase liquid chromatography and subsequently ionized and detected by the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is a common and effective method for analyzing acidic compounds like this, as it readily forms the [M-H]⁻ ion. rsc.orgnih.gov LC-MS is not only used for identification but also for the sensitive quantification of the analyte in various matrices. rsc.org The development of a robust LC-MS method would involve optimizing the mobile phase composition, often using additives like formic or acetic acid to improve peak shape and ionization efficiency. lcms.cz
Table 3: Mass Spectrometry Data for a Related Compound
| Compound | Technique | Key Feature | Observed m/z | Reference |
|---|---|---|---|---|
| 2-Methoxyphenylacetic acid | GC-MS | Molecular Ion | 166 | nih.gov |
| Top 5 Peaks | 91, 166, 121, 122, 107 | nih.gov | ||
| This compound | Predicted LC-MS | [M+H]⁺ | 181.08592 | uni.lu |
| [M-H]⁻ | 179.07136 | uni.lu |
LC-NMR for On-line Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination where the effluent from an HPLC column is directly transferred to an NMR spectrometer for analysis. This technique is exceptionally valuable for the unambiguous structural elucidation of unknown impurities or degradation products in a complex mixture without the need for off-line isolation.
For research involving this compound, LC-NMR could be employed to separate it from its isomers, starting materials, or byproducts. As each separated component flows through the NMR detection cell, its proton (¹H) and other relevant NMR spectra (e.g., ¹³C) can be acquired. This provides detailed structural information, allowing for the direct and definitive identification of each compound in the mixture. While technically demanding due to sensitivity limitations, LC-NMR is a potent tool for in-depth analysis in pharmaceutical development and natural product research. The application of LC-NMR and related techniques like LC-SPE-NMR has been successfully used for the structural characterization of complex molecules in mixtures. jppres.com
Computational and Theoretical Studies on 2 2 Methoxy 4 Methylphenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule. However, specific studies applying these methods to 2-(2-methoxy-4-methylphenyl)acetic acid have not been identified.
HOMO-LUMO Analysis and Frontier Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory, providing insights into a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. wikipedia.org For many organic molecules, this gap is a predictor of their reactivity and electronic transitions. nih.gov A detailed HOMO-LUMO analysis for this compound would map the electron density distribution in these frontier orbitals, identifying the likely sites for nucleophilic and electrophilic attack. At present, such specific data for this compound are not available in the literature.
Reaction Mechanism Modeling through Transition State Calculations
Theoretical modeling of reaction mechanisms, particularly through the calculation of transition states, is vital for understanding how a chemical transformation occurs. For a molecule like this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. For instance, understanding the cyclization mechanism of a similar compound, 4-Methoxy-2-(2-formylphenoxy)acetic acid, has been aided by computational analysis. researchgate.net However, no studies modeling reaction pathways and identifying transition state structures involving this compound have been published.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule, offering a "computational microscope" to see how it moves, flexes, and interacts with its environment.
Conformational Space Exploration
While DFT can identify stable conformers, MD simulations can explore the full conformational landscape of a molecule over time. This would reveal the dynamic range of shapes that this compound can adopt at a given temperature, the flexibility of its side chains, and the timescales of conformational changes. This information is critical for understanding how the molecule might bind to a receptor or interact with other molecules. No specific MD studies focused on the conformational space of this compound have been reported.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations are ideally suited to study these solvent effects, showing how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. For example, in a polar solvent like water, the carboxylic acid group of this compound would be expected to form hydrogen bonds, influencing its orientation and solubility. Conversely, in a non-polar solvent, different intramolecular and intermolecular interactions would dominate. While the effects of solvents on related compounds have been studied, researchgate.net there is no available research that specifically details the impact of different solvents on the molecular behavior of this compound through molecular dynamics simulations.
Molecular Docking and Binding Affinity Predictions (focused on interaction mechanisms)
Molecular docking is a cornerstone of computational drug discovery, simulating the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. jspae.comnih.gov This technique predicts the preferred orientation and conformation of the ligand when bound to the target, which is crucial for understanding potential biological activity. jspae.combiotech-asia.org
Ligand-Target Interaction Modeling
For a compound like this compound, ligand-target interaction modeling would involve docking it into the active site of a relevant biological target. Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), a potential target for such modeling could be the cyclooxygenase (COX) enzymes. arxiv.orgnih.gov The process would begin with obtaining the three-dimensional structures of the ligand, generated using software like the Molecular Operating Environment (MOE). researchgate.net
The primary interactions governing the binding of phenylacetic acid derivatives often involve polar interactions. jspae.com For this compound, the carboxylic acid group would be expected to form key hydrogen bonds with amino acid residues in the active site of a target protein. The methoxy (B1213986) and methyl groups on the phenyl ring would likely engage in hydrophobic and van der Waals interactions. nih.gov Docking studies on similar PAA derivatives have shown that the phenyl ring's hydrophobicity can facilitate favorable interactions within the hydrophobic core of a target's binding pocket. jspae.com
The output of such a study would typically include a docking score, which estimates the binding affinity, and a visual representation of the binding pose, detailing the specific interactions. For instance, a hypothetical docking of this compound into a COX enzyme active site might reveal hydrogen bonds between its carboxylic acid moiety and key arginine or tyrosine residues, a common feature for NSAID binding. researchgate.net
Hotspot Identification for Molecular Recognition
Binding hotspots are regions within a protein's binding site that contribute disproportionately to the binding free energy. nih.govnih.gov Identifying these hotspots is crucial for understanding molecular recognition and for designing potent ligands. mdpi.com Computational methods like FTMap can be used to probe a protein's surface with small molecules to identify where multiple probes cluster, thus revealing the binding hotspots. nih.gov
For a target protein interacting with this compound, identifying hotspots would highlight the key amino acid residues that are most critical for binding. nih.gov Studies have shown that charged residues such as aspartate, histidine, and arginine are often enriched in binding pockets and play a crucial role in ligand interactions. mdpi.com For our subject compound, the carboxylic acid would likely interact with a hotspot rich in positively charged or polar residues, while the substituted phenyl ring would orient towards a hydrophobic hotspot.
Understanding these hotspots allows for the rational design of more effective derivatives. For example, if a hydrophobic pocket is identified as a hotspot, modifying the methyl group on the phenyl ring to a larger alkyl group could potentially enhance binding affinity. Conversely, if a polar hotspot is not fully utilized, adding a hydrogen-bonding group to the ligand could improve its potency. The identification of these dynamic "hotspots" is a significant step in refining predictions of protein-ligand interactions. mdpi.com
Cheminformatics and QSAR/QSPR Modeling (focused on theoretical relationships)
Cheminformatics applies computational methods to analyze chemical information, enabling the prediction of properties and activities of molecules. nih.govyoutube.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of cheminformatics, establishing mathematical relationships between a compound's structure and its biological activity or physicochemical properties. nih.govresearchgate.net
Descriptor Calculation and Analysis
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. numberanalytics.comvalencelabs.com These descriptors can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices (e.g., Randić connectivity index, Balaban index), which describe molecular branching and connectivity. semanticscholar.org
3D Descriptors: Properties derived from the 3D structure, such as molecular shape and volume.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors and acceptors. valencelabs.comucsb.edu
For this compound, a range of these descriptors would be calculated. Software like RDKit or PaDEL-Descriptor can compute thousands of such descriptors from a molecular structure. numberanalytics.com An analysis of these descriptors for a series of related phenylacetic acid derivatives would reveal which structural features are most influential for a particular activity or property. For example, in QSAR studies of NSAIDs, lipophilicity (LogP) has been shown to be a crucial factor in their interaction with the cyclooxygenase enzyme. researchgate.net
Illustrative Data Table of Calculated Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Significance |
| Physicochemical | Molecular Weight | 180.20 g/mol | Relates to size and diffusion properties. |
| LogP | 2.1 | Indicates lipophilicity and potential for membrane permeation. | |
| Polar Surface Area (PSA) | 46.53 Ų | Relates to hydrogen bonding potential and permeability. | |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. | |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylic acid and the methoxy oxygen. | |
| Topological | Rotatable Bonds | 3 | Indicates molecular flexibility. |
| Aromatic Rings | 1 | The substituted phenyl ring. |
Note: These values are for illustrative purposes to demonstrate the types of descriptors calculated.
Predictive Modeling for Chemical Properties and Reactivity
Once descriptors are calculated for a set of compounds with known activities or properties, a predictive model can be built. rsc.orgresearchgate.net This is typically achieved using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govnih.gov The goal is to create a mathematical equation that can predict the activity or property of new, untested compounds based solely on their calculated descriptors. mit.edu
For a series of compounds including this compound, a QSAR model for anti-inflammatory activity might take the form:
Biological Activity = c0 + c1(LogP) + c2(PSA) + c3*(Molecular Shape Index)
Here, the coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such a model could then be used to predict the anti-inflammatory potential of other, unsynthesized phenylacetic acid derivatives. QSAR studies on substituted benzene (B151609) derivatives have successfully used such models to correlate structure with biological properties. researchgate.netnih.gov
Similarly, QSPR models can predict physicochemical properties. For instance, a QSPR study on benzene derivatives has been used to predict properties like heat capacity and entropy based on topological indices. kashanu.ac.ir For this compound, a QSPR model could predict its solubility, boiling point, or other physical characteristics, which is valuable information for chemical engineering and formulation development. wiserpub.com
Illustrative Predictive Model for a Hypothetical Biological Activity
| Model Type | Equation | R² | Q² |
| QSAR | pIC50 = 0.8LogP - 0.05PSA + 1.2 | 0.85 | 0.75 |
Note: This table presents a hypothetical QSAR model for illustrative purposes. R² (correlation coefficient) and Q² (cross-validated correlation coefficient) are measures of the model's predictive power.
Biological Activity Mechanisms and Biochemical Interactions of 2 2 Methoxy 4 Methylphenyl Acetic Acid in Vitro/in Silico Focus
Investigation of Enzyme Inhibition Mechanisms
Kinetic Studies of Enzyme-Substrate Interactions
No publicly available research could be located that has performed kinetic studies (e.g., determination of IC₅₀ or Kᵢ values) to assess the inhibitory effects of 2-(2-methoxy-4-methylphenyl)acetic acid on any specific enzymes.
Structural Basis of Enzyme Inhibition through Computational Modeling
There are no published computational studies, such as molecular docking or molecular dynamics simulations, that have investigated the structural basis of how this compound might interact with and inhibit enzyme activity.
Receptor Binding and Modulation Mechanisms at the Molecular Level
Ligand-Receptor Docking and Dynamics
No molecular docking or simulation studies are available in the scientific literature that explore the binding affinity or interaction patterns of this compound with any physiological receptors.
Allosteric Modulation Pathways
There is no information available regarding the potential for this compound to act as an allosteric modulator of any receptor.
Cellular Pathway Modulation Studies (In Vitro)
No in vitro studies on cell cultures have been published that describe the effects of this compound on any cellular pathways, signaling cascades, or gene expression.
Scientific Data Unavailable for this compound
A comprehensive review of scientific literature and databases has revealed a significant lack of available information regarding the specific biological and biochemical activities of the chemical compound this compound. Despite targeted searches for its effects on signaling cascades, gene expression, and interactions with biomolecules, no dedicated in vitro or in silico studies detailing these mechanisms could be located.
Efforts to find data on the compound's potential binding to proteins, DNA, or RNA, including any analysis of binding sites or resulting conformational changes, were unsuccessful. Similarly, searches for metabolomic or proteomic studies that could shed light on its metabolic transformations and mechanistic pathways yielded no relevant results for this specific molecule.
While research exists for structurally related compounds, such as certain phenylacetic acid derivatives, the unique biological profile of this compound remains uncharacterized in the public scientific domain. Consequently, the detailed outline focusing on its biological activity mechanisms and biochemical interactions cannot be fulfilled at this time due to the absence of foundational research data.
Metabolomic and Proteomic Studies (focused on mechanistic understanding)
Protein Target Identification and Validation
The identification and validation of specific protein targets are crucial for elucidating the mechanism of action of any bioactive compound. For this compound, a derivative of phenylacetic acid, the exploration of its direct molecular interactions through in vitro and in silico approaches is a key area of research. While comprehensive studies specifically targeting this compound are limited in publicly accessible literature, the broader class of phenylacetic acid derivatives has been subject to computational and experimental investigations, offering insights into potential protein targets.
Research into structurally related compounds provides a foundation for hypothesizing potential protein interactions for this compound. Phenylacetic acid (PAA) and its derivatives are recognized for their interactions with various biological targets, including enzymes and DNA. uni.lu Computational docking studies on PAA derivatives have explored their binding modes with targets such as Pim kinase and urease enzymes. uni.lucalpaclab.com These studies suggest that the substituted phenyl ring and the acetic acid moiety are critical for binding within the active sites of these proteins. uni.lu
For instance, in silico analyses of PAA derivatives have demonstrated potential inhibitory effects on enzymes like Pim kinase through polar interactions with key amino acid residues. uni.lucalpaclab.com Similarly, interactions with urease enzymes have been modeled, indicating that phenylacetic acid derivatives can fit within the enzyme's active site. uni.lu The specific substitutions on the phenyl ring, such as the methoxy (B1213986) and methyl groups in this compound, would be expected to modulate the binding affinity and selectivity for such targets. The methoxy group, for example, can participate in hydrogen bonding and hydrophobic interactions, potentially influencing how the compound fits within a protein's binding pocket. medchemexpress.com
While direct experimental validation for this compound is not widely reported, the general approaches to validate predicted protein targets include a variety of in vitro assays. These methods are essential to confirm the biological relevance of computational predictions.
Common In Vitro Validation Techniques:
Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is a standard measure of potency. For related carboxylic acids, tyrosinase inhibition has been explored, revealing that the inhibitory potency can vary significantly based on the compound's structure and the source of the enzyme. nih.gov
Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure the binding affinity between a compound and a target protein, providing key thermodynamic parameters of the interaction.
Cell-Based Assays: These assays assess the effect of a compound on a specific cellular process that is dependent on the target protein's function. This can include measuring changes in cell proliferation, apoptosis, or the expression of specific biomarkers.
Given the structural similarity to other bioactive phenylacetic acid derivatives, potential, yet unvalidated, protein targets for this compound could be hypothesized to include enzymes involved in inflammation and cancer pathways. For example, a structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to dually regulate VEGFR2 and PPARγ, both of which are significant targets in cancer therapy. nih.gov However, it is critical to emphasize that these are extrapolations based on similar structures, and dedicated studies are required to identify and validate the specific protein targets of this compound.
The following table summarizes findings from computational studies on related phenylacetic acid derivatives, which may inform future investigations into the specific targets of this compound.
| Compound Class | Investigated Target(s) | Key Findings from In Silico Studies |
| Phenyl Acetic Acid (PAA) Derivatives | DNA, Pim kinase, Urease | Derivatives demonstrated the ability to intercalate with DNA. uni.lu Polar interactions with key residues in Pim kinase were observed. uni.lucalpaclab.com Effective interactions with urease enzymes were predicted. uni.lu |
This table is based on research on Phenyl Acetic Acid (PAA) and its derivatives and is intended to be illustrative of potential research directions for this compound.
Further research, employing both in silico screening and robust in vitro validation, is necessary to definitively identify the protein targets of this compound and to understand its precise biochemical interactions.
Future Research Directions and Uncharted Territories for 2 2 Methoxy 4 Methylphenyl Acetic Acid
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of arylacetic acids is a cornerstone of organic chemistry, yet there is always room for improvement in terms of efficiency, sustainability, and functional group tolerance. Future research on 2-(2-methoxy-4-methylphenyl)acetic acid should explore cutting-edge synthetic methodologies.
Modern palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for creating carbon-carbon bonds under mild conditions. rsc.org A potential strategy could involve the coupling of a substituted arylboronic acid with an α-bromoacetic acid derivative, a method that has proven effective for various functionalized arylacetic acids. rsc.org Another avenue is the α-arylation of the acetic acid moiety itself, using aryl chlorides or bromides with a suitable palladium catalyst. acs.org Challenges in this area include controlling chemoselectivity and preventing undesired side reactions, such as ortho-arylation directed by the carboxylate group. acs.org
Furthermore, iron-based catalyst systems are emerging as a cost-effective and less toxic alternative to precious metal catalysts. An iron-catalyzed α-amination of arylacetic acids has been developed, proceeding through a single electron transfer mechanism. acs.org Adapting such a system for the synthesis or functionalization of this compound could represent a significant advancement. Multicomponent reactions, which allow the formation of complex molecules from simple precursors in a single step, also present an attractive, atom-economical approach for synthesizing novel derivatives. mdpi.commdpi.com
Table 1: Potential Novel Synthetic Strategies
| Synthetic Approach | Potential Catalyst/Reagents | Key Advantages | Relevant Findings |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd(0) catalyst, arylboronic acid, α-bromoacetic acid derivative | Mild conditions, good functional group tolerance | Enables synthesis of various functionalized arylacetic acid derivatives. rsc.org |
| Palladium-Catalyzed α-Arylation | Pd catalyst, aryl halides (bromides/chlorides) | Direct functionalization of the α-carbon | Applicable to a wide range of aryl halides. acs.org |
| Iron-Catalyzed Functionalization | Iron-based catalyst system | Cost-effective, lower toxicity, single electron transfer mechanism | Demonstrated for α-amination of arylacetic acid synthons. acs.org |
Advanced Mechanistic Studies using Cutting-Edge Techniques
A deep understanding of reaction mechanisms is critical for optimizing existing synthetic routes and rationally designing new ones. numberanalytics.com The future of research for this compound must involve a synergistic combination of experimental and computational methods to elucidate the intricate details of its formation and potential interactions.
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for mapping potential energy surfaces, identifying transition states, and understanding the energetics and kinetics of reactions. numberanalytics.comnumberanalytics.com These methods can provide insights into complex, multi-step reactions that are difficult to probe experimentally. numberanalytics.comrsc.org For instance, computational modeling could be used to understand the precise role of the catalyst, the effects of solvents, and the influence of the methoxy (B1213986) and methyl substituents on the reactivity of this compound during synthesis. acs.orgnih.gov
Experimentally, advanced electroanalytical techniques could be employed, especially if electrosynthesis methods are explored. chemrxiv.org Techniques like cyclic voltammetry can help determine reaction potentials, which is crucial for optimizing conditions in electrosynthesis. chemrxiv.org The combination of these cutting-edge experimental and computational tools will be essential for cracking the mechanistic code behind this compound's chemistry. numberanalytics.com
Table 2: Advanced Mechanistic Study Techniques
| Technique | Application Area | Potential Insights | Relevant Findings |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Mapping potential energy surfaces, identifying transition states, understanding kinetics. | Provides a good balance of accuracy and computational cost for studying reaction mechanisms. numberanalytics.com |
| Molecular Dynamics (MD) Simulations | Studying Reaction Dynamics | Understanding the role of solvent effects and the dynamic behavior of molecules during a reaction. | Can be used to study complex reactions involving multiple reactants and products. numberanalytics.com |
| Ab Initio Methods | High-Accuracy Energetics | Providing highly accurate results for key reaction steps, albeit at a higher computational cost. | Useful for benchmarking and for smaller, critical parts of the reaction pathway. numberanalytics.com |
Development of Next-Generation Derivatives with Enhanced Selectivity/Potency for Research Tools
A primary goal in modern medicinal chemistry is the development of highly selective and potent molecules that can be used as research tools to probe biological systems. nih.gov Such tools are essential for identifying and validating new therapeutic targets. nih.govnih.gov For this compound, a systematic exploration of its structure-activity relationship (SAR) is a crucial future step.
Derivatives can be designed by modifying various parts of the parent molecule. For example, the phenyl ring could be substituted with different functional groups (e.g., halogens, nitro groups, or other alkyl groups) to modulate its electronic properties and steric profile. researchgate.net The acetic acid moiety could be converted into esters, amides, or other bioisosteres to alter its pharmacokinetic properties and binding interactions. nih.gov The synthesis of a library of such derivatives, followed by high-throughput screening, could lead to the discovery of compounds with novel biological activities or enhanced potency against a specific target. nih.govuniversiteitleiden.nl
The development of phenoxy acetic acid derivatives as selective COX-2 inhibitors serves as an excellent model for this approach. mdpi.com Similarly, substituted phenylacetic and phenylpropanoic acid derivatives have been designed as multitarget ligands for treating diabetes. nih.gov By applying these principles, derivatives of this compound could be developed into valuable research tools for exploring a wide range of biological processes.
Table 3: Strategies for Derivative Development
| Modification Site | Example Modification | Potential Goal | Relevant Findings |
|---|---|---|---|
| Phenyl Ring | Introduction of halogens (F, Cl, Br) or electron-withdrawing/donating groups. | Modulate lipophilicity, electronic properties, and binding affinity. | Meta-substituted phenylacetic acids showed superior binding in some docking studies. researchgate.net |
| Methyl Group Position | Shifting the methyl group to other positions on the ring. | Probe steric requirements of the binding pocket. | The relative position of substituents is critical for activity in many bioactive molecules. |
| Acetic Acid Moiety | Conversion to esters, amides, or hydrazones. | Alter solubility, metabolic stability, and hydrogen bonding capacity. | Phenylacetic acid is a key starting material for numerous drugs with varied functional groups. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by dramatically accelerating the pace of innovation. nih.gov Applying these computational tools to the study of this compound and its derivatives is a critical future direction. nih.gov
AI/ML algorithms can be trained on large chemical datasets to predict a wide range of properties for new or hypothetical molecules. This includes predicting biological activity against specific targets (QSAR), as well as pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), and potential toxicity. researchgate.net Such in silico screening can prioritize the synthesis of the most promising derivatives, saving significant time and resources. researchgate.netmdpi.com
Furthermore, generative AI models can design novel molecular structures from scratch that are optimized to fit a specific biological target's binding site. mdpi.com AI platforms can also analyze the proteome to identify potential on-target and off-target interactions for a given small molecule, which can help in understanding its potential biological effects and safety profile early in the research process. nih.gov For this compound, these technologies can guide the entire research pipeline, from designing better synthetic routes to identifying novel biological applications.
Table 4: Applications of AI and Machine Learning
| AI/ML Application | Description | Potential Impact on Research | Relevant Findings |
|---|---|---|---|
| QSAR Modeling | Develop models that correlate chemical structure with biological activity. | Predict the potency of new derivatives before synthesis. | ML algorithms are widely used in QSAR, toxicity prediction, and pharmacophore modeling. nih.gov |
| ADME-Tox Prediction | Predict pharmacokinetic and toxicity profiles in silico. | Identify and deprioritize compounds with poor drug-like properties early. | In silico ADMET studies are a standard part of modern drug discovery workflows. researchgate.net |
| De Novo Drug Design | Use generative models to create novel molecular structures tailored to a specific target. | Discover entirely new chemical scaffolds with desired properties. | AI platforms can generate compounds with reasonable synthetic feasibility and good ADME-Tox profiles. mdpi.com |
Expanding the Scope of Mechanistic Biological Investigations in Model Systems
Ultimately, the value of a compound like this compound lies in its biological activity. A crucial area for future research is to conduct broad and deep investigations into its effects in various biological model systems to uncover its mechanism of action.
Initial studies could involve high-throughput screening against a panel of cancer cell lines or key enzymes involved in metabolic or inflammatory diseases. A particularly interesting lead comes from a structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542), which was found to suppress breast cancer progression by acting as a dual-targeting agent for VEGFR2 and PPARγ. nih.gov This finding strongly suggests that investigating this compound for activity against these or related targets is a high-priority research avenue.
Should promising activity be identified, subsequent studies would move into more complex models. This includes using animal models (e.g., mouse models of cancer or inflammation) to evaluate in vivo efficacy. nih.govnih.gov Mechanistic studies in these models would aim to confirm the molecular target and elucidate the downstream signaling pathways affected by the compound. nih.gov This systematic approach, moving from simple in vitro assays to complex in vivo models, is essential for translating a chemical discovery into a validated research tool or a potential therapeutic lead. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-methoxy-4-methylphenyl)acetic acid, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, bromination of 4-methoxyphenylacetic acid with bromine in acetic acid (under controlled temperature) yields regioselective substitution at the 3-position of the aromatic ring . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance electrophilic substitution.
- Temperature : Reactions conducted at 0–25°C minimize side products like di-substituted derivatives.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.7–7.2 ppm) .
- X-ray crystallography : Monoclinic crystal systems (space group ) reveal hydrogen-bonded dimers (O–H···O interactions, ~2.6 Å) and dihedral angles between aromatic and acetic acid moieties (~78°) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., at m/z 209.1) .
Q. What are the primary biological activities reported for this compound, and how are they assayed?
- Methodology :
- Anti-inflammatory assays : COX-2 inhibition is tested using ELISA kits (IC values typically 10–50 µM) .
- Antioxidant activity : DPPH radical scavenging assays show moderate activity (EC ~100 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal dose-dependent effects, with IC values >200 µM .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives (e.g., halogenation) be addressed?
- Methodology :
- Directing groups : The methoxy group at the 2-position directs electrophilic substitution to the 4- and 6-positions. For example, bromine in acetic acid selectively substitutes the 3-position in 4-methoxyphenylacetic acid .
- Catalysts : Lewis acids (e.g., FeCl) enhance para-selectivity in nitration reactions .
- Contradictions : Competing steric effects (from the methyl group) may reduce yields; optimizing stoichiometry (1:1 molar ratio of substrate to halogen) mitigates this .
Q. How do structural modifications (e.g., halogen substitution) impact crystallographic packing and solubility?
- Data Analysis :
- Crystal packing : Bromine at the 3-position increases van der Waals interactions, reducing solubility in polar solvents. In contrast, hydroxyl groups enhance hydrogen-bonded networks (e.g., motifs) .
- Solubility : LogP values increase with halogen substitution (e.g., bromine: LogP ~2.5 vs. hydroxyl: LogP ~1.8) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodology :
- Assay standardization : Normalize results using positive controls (e.g., ascorbic acid for antioxidant assays) .
- Structural validation : Compare NMR/X-ray data with computational models (e.g., DFT-optimized geometries) to confirm purity .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between methoxy group orientation and COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
